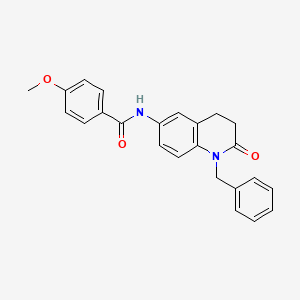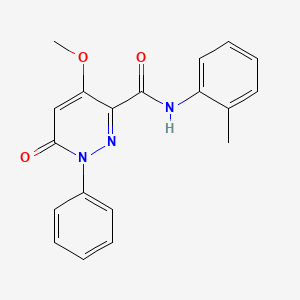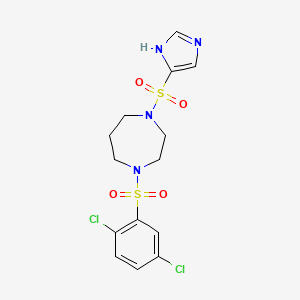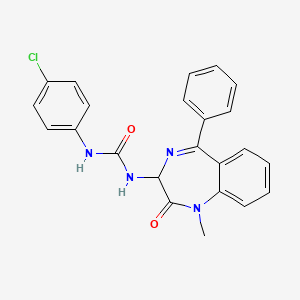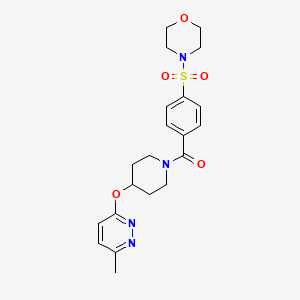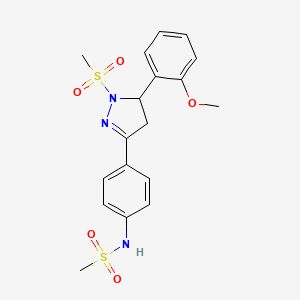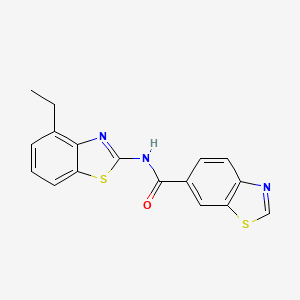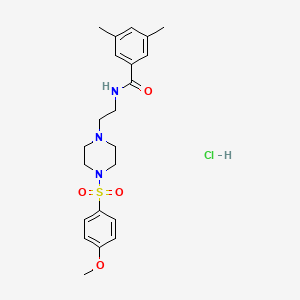
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid yielded a 1:1 salt, which crystallized from methanol–ethyl acetate in air as a monohydrate .Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Applications De Recherche Scientifique
Synthesis and Bioactivity
The synthesis and evaluation of analogues of this compound have contributed significantly to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. For instance, the study by Romero et al. (1994) explored the synthesis of various analogues, leading to compounds with significantly enhanced potency against HIV-1 reverse transcriptase compared to initial leads. This research underscores the compound's role in advancing therapeutic options for HIV-1 treatment (Romero et al., 1994).
Receptor Ligand Development
Research by Leopoldo et al. (2002) highlighted the compound's utility in developing selective dopamine D(3) receptor ligands. Modifications to its structure facilitated the identification of derivatives with moderate to high D(3) receptor affinity, showcasing its relevance in the development of treatments for neurological disorders (Leopoldo et al., 2002).
Antagonistic Properties on Serotonin Receptors
Plenevaux et al. (2000) discussed [18F]p-MPPF, a derivative of the compound, as a 5-HT1A antagonist for studying the serotonergic neurotransmission with positron emission tomography (PET). This research illustrates the compound's contribution to understanding serotonin's role in the brain and its potential in diagnosing and treating psychiatric conditions (Plenevaux et al., 2000).
Prokinetic Properties
A study by Sonda et al. (2004) identified derivatives that act as selective 5-HT4 receptor agonists, emphasizing the compound's potential in treating gastrointestinal motility disorders. This research demonstrates its applications in developing novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,5-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-14-18(2)16-19(15-17)22(26)23-8-9-24-10-12-25(13-11-24)30(27,28)21-6-4-20(29-3)5-7-21;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQKXQAPJTBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

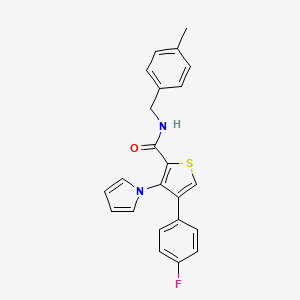
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
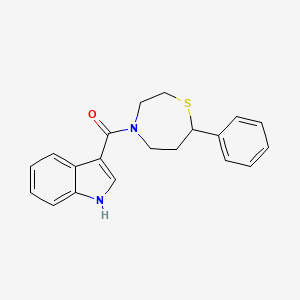
![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)
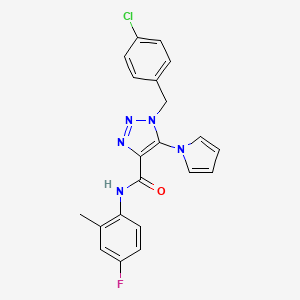
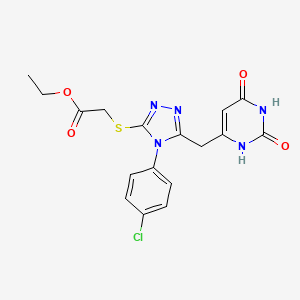
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)
